Behenyl lignocerate

CAS No.: 42233-59-0

Cat. No.: VC7929337

Molecular Formula: C46H92O2

Molecular Weight: 677.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42233-59-0 |

|---|---|

| Molecular Formula | C46H92O2 |

| Molecular Weight | 677.2 g/mol |

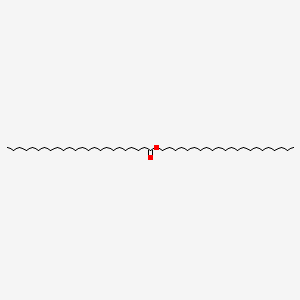

| IUPAC Name | docosyl tetracosanoate |

| Standard InChI | InChI=1S/C46H92O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-28-30-32-34-36-38-40-42-44-46(47)48-45-43-41-39-37-35-33-31-29-27-24-22-20-18-16-14-12-10-8-6-4-2/h3-45H2,1-2H3 |

| Standard InChI Key | FRFMHEKZBITLOK-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCC |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCC |

Introduction

Chemical Structure and Physicochemical Properties

Behenyl lignocerate belongs to the wax ester family, characterized by the general formula RCOOR', where R and R' are long-chain alkyl groups. Its specific structure consists of a lignocerate moiety (C23H47COOH) esterified with behenyl alcohol (C22H45OH), yielding a C46H90O2 molecule. Key properties include:

Molecular Characteristics

-

Molecular formula:

-

Molecular weight: 674.12 g/mol

-

Melting point: Estimated at 65–70°C, based on analogous wax esters with similar chain lengths .

-

Solubility: Insoluble in water; soluble in nonpolar solvents (e.g., hexane, chloroform).

Phase Behavior

Wax esters like behenyl lignocerate exhibit temperature-dependent phase transitions. Studies on structurally similar compounds (e.g., behenyl oleate) demonstrate that melting points near physiological temperatures (30–41°C) enhance functionality in biological systems . For instance, behenyl oleate’s melting point of ~38°C allows it to form stable lipid layers at ocular surfaces . By extension, behenyl lignocerate’s higher melting point suggests solid-state stability at room temperature, making it suitable for coatings and solid emulsions.

Synthesis and Industrial Production

Esterification Reaction

Behenyl lignocerate is synthesized via acid-catalyzed esterification:

Conditions:

-

Catalysts: Sulfuric acid or p-toluenesulfonic acid.

-

Temperature: 120–150°C under reflux to remove water and drive equilibrium toward ester formation.

-

Yield optimization: Excess alcohol or acid ensures complete conversion, with purification via vacuum distillation or crystallization.

Industrial-Scale Manufacturing

Large-scale production employs continuous-flow reactors for efficiency:

-

Feedstock: Behenyl alcohol and lignoceric acid are mixed in stoichiometric ratios.

-

Process control: Temperature and catalyst concentration are optimized to minimize side reactions (e.g., oxidation).

-

Purification: Molecular distillation isolates high-purity ester (>95%) from unreacted starting materials.

Chemical Reactivity and Stability

Hydrolysis

Behenyl lignocerate undergoes hydrolysis in acidic or alkaline conditions:

Applications: Hydrolysis is exploited in biodegradation studies and lipid metabolism research.

Oxidation

The alkyl chains are susceptible to oxidation, forming peroxides and ketones. Antioxidants (e.g., ascorbic acid) mitigate degradation in formulations.

Transesterification

Reaction with alternative alcohols (e.g., methanol) yields shorter-chain esters:

This reaction is catalyzed by bases (e.g., sodium methoxide) and is relevant in biodiesel production.

Biological and Industrial Applications

Biomedical Uses

-

Ocular health: Wax esters with melting points near body temperature stabilize tear film lipids, reducing evaporation in dry eye syndrome . While behenyl lignocerate’s higher melting point may limit direct ocular use, blends with unsaturated esters could adjust phase behavior.

-

Drug delivery: Its hydrophobicity enables encapsulation of lipophilic drugs, prolonging release kinetics.

Cosmetic Formulations

-

Emollient: Integrates into skin lipid barriers, enhancing moisturization.

-

Thickener: Increases viscosity in creams and ointments.

Industrial Coatings

-

Protective films: Forms water-repellent layers on metals and textiles.

-

Lubricants: Reduces friction in mechanical systems due to low surface energy.

Comparative Analysis with Analogous Esters

| Property | Behenyl Lignocerate | Behenyl Oleate | Cetyl Palmitate |

|---|---|---|---|

| Melting point (°C) | 65–70 | 38 | 50 |

| Chain saturation | Fully saturated | Monounsaturated | Fully saturated |

| Hydrophobicity | High | Moderate | High |

| Applications | Coatings, lubricants | Cosmetics, tear film | Cosmetics, pharmaceuticals |

Research Gaps and Future Directions

Despite its potential, behenyl lignocerate remains understudied compared to shorter-chain esters. Key research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume